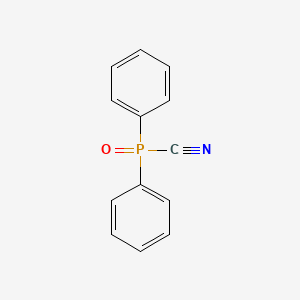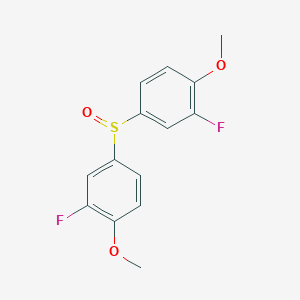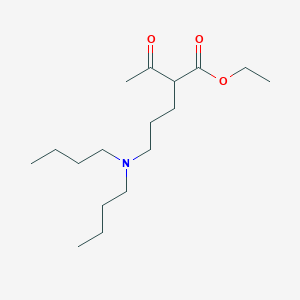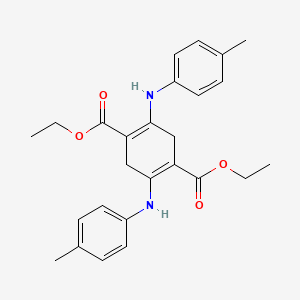
Diphenylphosphinic cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylphosphinic cyanide is an organophosphorus compound characterized by the presence of a phosphinic group bonded to two phenyl groups and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenylphosphinic cyanide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with a cyanide source under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and may involve the use of solvents such as dichloromethane or toluene. The reaction is usually carried out at low temperatures to ensure the stability of the cyanide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Diphenylphosphinic cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphinic oxide.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include diphenylphosphinic oxide, diphenylphosphinic amine, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diphenylphosphinic cyanide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and ligands for catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which diphenylphosphinic cyanide exerts its effects involves the interaction of the cyanide group with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. This mechanism is crucial in understanding the compound’s potential toxicity and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphinic chloride: Similar in structure but lacks the cyanide group.
Diphenylphosphinic oxide: An oxidized form of diphenylphosphinic cyanide.
Triphenylphosphine: Another organophosphorus compound with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential applications compared to its analogs. The cyanide group allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
4669-69-6 |
|---|---|
Molekularformel |
C13H10NOP |
Molekulargewicht |
227.20 g/mol |
IUPAC-Name |
diphenylphosphorylformonitrile |
InChI |
InChI=1S/C13H10NOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
InChI-Schlüssel |
XKNOLTAFGYHTDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)

![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)


![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)

![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)



